![molecular formula C10H26O3Si2 B14340891 Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- CAS No. 105463-86-3](/img/structure/B14340891.png)
Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- is a chemical compound with the molecular formula C10H26O3Si2. It is characterized by the presence of a hydroxyl group, a primary alcohol, and an ether group (aliphatic). This compound is known for its unique structure, which includes a pentamethyldisiloxanyl group attached to a propoxyethanol backbone .
Vorbereitungsmethoden
The synthesis of ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- typically involves the reaction of 3-(pentamethyldisiloxanyl)propyl bromide with ethanol in the presence of a base. The reaction conditions often include the use of an aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Esterification: The compound can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the study of biological systems, especially in the investigation of silicon’s role in biological processes.
Wirkmechanismus
The mechanism of action of ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- involves its interaction with molecular targets through its hydroxyl and ether groups. These functional groups allow the compound to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and behavior in various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- can be compared to other similar compounds such as:
2-propoxyethanol: Similar in structure but lacks the silicon-containing group, making it less versatile in certain applications.
3-(pentamethyldisiloxanyl)propyl alcohol: Contains the silicon group but differs in the position of the hydroxyl group, affecting its reactivity and applications.
Ethanol, 2-[3-(trimethylsilyl)propoxy]-: Similar but with a trimethylsilyl group instead of pentamethyldisiloxanyl, leading to different chemical properties and uses
Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- stands out due to its unique combination of functional groups and silicon-containing moiety, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
105463-86-3 |
|---|---|
Molekularformel |
C10H26O3Si2 |
Molekulargewicht |
250.48 g/mol |
IUPAC-Name |
2-[3-[dimethyl(trimethylsilyloxy)silyl]propoxy]ethanol |
InChI |
InChI=1S/C10H26O3Si2/c1-14(2,3)13-15(4,5)10-6-8-12-9-7-11/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
NECOMNPAJVUQPI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C)CCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



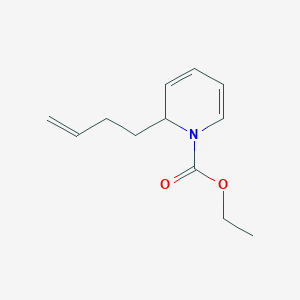

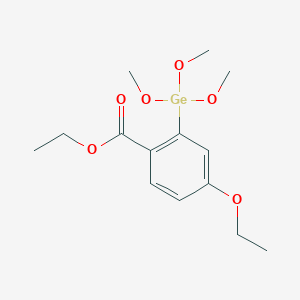
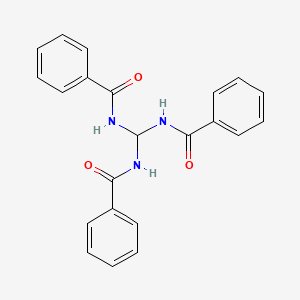
![{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane)](/img/structure/B14340824.png)
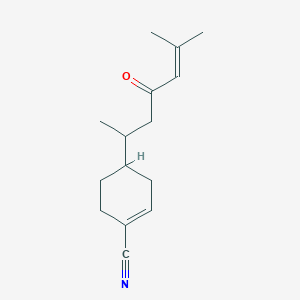

![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)
![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)
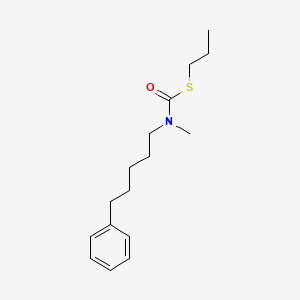
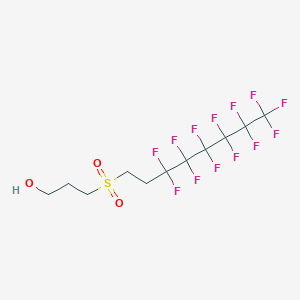

![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)
